Cas no 1422495-93-9 (Dabigatran Impurity 11)

Dabigatran Impurity 11 is a high-purity reference standard used in pharmaceutical analysis and quality control. This impurity is critical for the characterization and quantification of related substances in Dabigatran Etexilate, an anticoagulant drug. Its well-defined structure and consistent purity ensure reliable performance in HPLC, LC-MS, and other analytical techniques. The compound aids in method development, validation, and regulatory compliance, supporting the identification of potential impurities during drug manufacturing. Supplied with comprehensive analytical data, including NMR and mass spectrometry results, Dabigatran Impurity 11 meets stringent quality requirements for pharmaceutical reference materials, facilitating accurate and reproducible research outcomes.
Dabigatran Impurity 11 structure
Dabigatran Impurity 11 structure
Product Name:Dabigatran Impurity 11
CAS No:1422495-93-9
MF:C29H31N5O5
MW:529.586946725845
CID:4557255
Update Time:2025-05-23

Dabigatran Impurity 11 Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate
    • Dabigatran Etexilate Impurity 11
    • Benzoic acid, 4-[[[5-[[(3-ethoxy-3-oxopropyl)-2-pyridinylamino]carbonyl]-1-methyl-1H-benzimidazol-2-yl]methyl]amino]-, ethyl ester
    • Dabigatran etexilate impurity1528
    • Dabigatran Etexilate Impurity 74
    • Dabigatran Impurity 79
    • Dabigatran Impurity 11
    • Inchi: 1S/C29H31N5O5/c1-4-38-27(35)15-17-34(25-8-6-7-16-30-25)28(36)21-11-14-24-23(18-21)32-26(33(24)3)19-31-22-12-9-20(10-13-22)29(37)39-5-2/h6-14,16,18,31H,4-5,15,17,19H2,1-3H3
    • InChI Key: SKCUHYUXVWOVGQ-UHFFFAOYSA-N
    • SMILES: CN1C(=NC2=CC(C(=O)N(C3N=CC=CC=3)CCC(=O)OCC)=CC=C12)CNC1C=CC(C(=O)OCC)=CC=1

Dabigatran Impurity 11 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM397598-100mg
ethyl 4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate
1422495-93-9 95%+
100mg
$738 2023-01-10
Chemenu
CM397598-200mg
ethyl 4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate
1422495-93-9 95%+
200mg
$1182 2023-01-10

Additional information on Dabigatran Impurity 11

Latest Research on Dabigatran Impurity 11 (CAS: 1422495-93-9): A Comprehensive Review

Dabigatran Impurity 11 (CAS: 1422495-93-9) is a critical impurity associated with the anticoagulant drug dabigatran etexilate, which is widely used for stroke prevention in patients with atrial fibrillation. As regulatory agencies increasingly emphasize the importance of impurity profiling in pharmaceutical development, understanding the synthesis, characterization, and potential impact of Dabigatran Impurity 11 has become a focal point in recent research. This briefing synthesizes the latest findings on this compound, offering insights into its chemical properties, analytical methods for detection, and implications for drug safety.

Recent studies have focused on the structural elucidation and synthesis pathways of Dabigatran Impurity 11. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been employed to confirm its molecular structure (C28H38N6O5). Researchers have identified this impurity as a byproduct formed during the ester hydrolysis step in dabigatran etexilate synthesis. Notably, a 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis proposed an optimized synthetic route to produce high-purity Dabigatran Impurity 11, enabling its use as a reference standard in quality control.

The development of sensitive analytical methods for quantifying Dabigatran Impurity 11 has been another key research area. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry has demonstrated superior performance in detecting trace levels (≤0.1%) of this impurity in drug substances. A recent comparative study evaluated various chromatographic columns and mobile phase compositions, establishing a robust method that meets International Council for Harmonisation (ICH) Q3 guidelines. These advancements are crucial for ensuring compliance with stringent regulatory requirements for impurity thresholds in finished drug products.

From a toxicological perspective, emerging research has investigated the potential biological effects of Dabigatran Impurity 11. While current data suggest it lacks significant anticoagulant activity, in vitro studies have examined its interaction with thrombin and other components of the coagulation cascade. A 2024 preclinical study reported no evidence of genotoxicity at concentrations up to 100 μg/mL, supporting its classification as a low-risk impurity. However, researchers emphasize the need for continued monitoring as new formulations and manufacturing processes may alter impurity profiles.

The pharmaceutical industry's growing interest in process optimization has led to innovative approaches for minimizing Dabigatran Impurity 11 formation. Recent patents describe modified crystallization techniques and pH-controlled reaction conditions that can reduce impurity levels by up to 80%. Additionally, green chemistry principles have been applied to develop more sustainable synthesis routes, addressing both quality and environmental concerns. These technological advancements are particularly relevant as generic versions of dabigatran enter global markets.

In conclusion, the body of research on Dabigatran Impurity 11 (1422495-93-9) continues to expand, reflecting its importance in ensuring the safety and efficacy of dabigatran-based therapies. Recent advancements in analytical methodologies, synthetic chemistry, and process optimization have significantly enhanced our understanding and control of this critical impurity. As regulatory standards evolve, ongoing research will be essential to address emerging challenges in impurity characterization and control strategies for novel anticoagulant formulations.

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